去梭他酰胺 B

描述

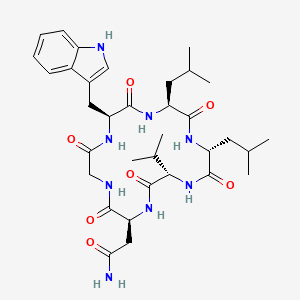

Desotamide B is part of the desotamide family, which also includes desotamide, wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin . These are cyclic peptides that range in size between six and ten amino acids in length . The desotamide family has attracted significant attention due to their highly functionalised scaffolds, which are cyclised by a recently identified standalone cyclase .

Synthesis Analysis

The synthesis of Desotamide B and its analogues has been a topic of research. A study reported the synthesis of 10 new desotamide A analogues . The bioactivity data from this study revealed that residues at position II and VI greatly impact antibacterial activity .

Molecular Structure Analysis

Desotamide B is a cyclic peptide, and its structure is part of the focus in the study of the desotamide family . A structure-activity relationship study was performed with synthetic derivatives of wollamide B, which revealed that the Trp and Leu residues in the first and second positions of the macrocycle, respectively, are essential for bioactivity .

Chemical Reactions Analysis

The biosynthesis of Desotamide B involves a series of chemical reactions. Studies are ongoing to describe the nature and timing of hydroxylation events within the biosynthetic pathways for the desotamide family antibiotics .

科学研究应用

生物合成和异源表达

包括去梭他酰胺 B 在内的去梭他酰胺的生物合成基因簇在链霉菌 scopuliridis SCSIO ZJ46 中被发现。该簇对于产生抗菌环己肽非常重要,包括非核糖体肽合成酶、抗性、转运、调控和前体生物合成蛋白的基因。该基因簇的异源表达导致去梭他酰胺 A 和 B 的产生,展示了开发新的具有临床意义的类似物的潜力 (李等,2015)。

抗菌特性

从链霉菌 scopuliridis中分离得到的this compound 对肺炎链球菌、金黄色葡萄球菌和耐甲氧西林的表皮葡萄球菌 (MRSE) 具有显着的抗菌活性。这突出了其在解决抗生素耐药性细菌感染方面的潜力 (宋等,2014)。

结构修饰和抗菌活性

进一步的研究集中在去梭他酰胺 A 类似物的合成上,以探索抗菌潜力和构效关系。一些类似物对革兰氏阳性病原体(包括 MRSA 等耐药菌株)表现出抗菌活性显着提高 (徐等,2021)。

基因簇在生物合成中的作用

去梭他酰胺生物合成基因簇中基因的作用已得到详细研究。调控基因和转运基因以及大环化基因在去梭他酰胺(包括this compound)的生物合成中起着至关重要的作用。了解这些功能是提高产量和开发新型类似物的关键 (丁等,2020)。

安全和危害

According to a safety data sheet, Desotamide B is not classified according to the Globally Harmonized System (GHS), meaning it does not have any specific safety or hazard warnings . It’s important to note that this product is for research use and not for human or veterinary diagnostic or therapeutic use .

未来方向

The desotamide family, including Desotamide B, is a relatively new group of non-ribosomal peptides with potent antimicrobial activities . Future research should focus on further exploring the antibacterial potential of desotamides, revealing the antibacterial structure-activity relationship of desotamides, and investigating the mechanism of action .

属性

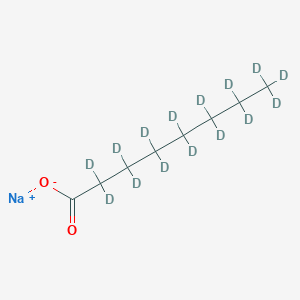

IUPAC Name |

2-[(2S,8S,11S,14R,17S)-8-(1H-indol-3-ylmethyl)-11,14-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50N8O7/c1-17(2)11-23-31(46)40-24(12-18(3)4)33(48)42-29(19(5)6)34(49)41-26(14-27(35)43)30(45)37-16-28(44)38-25(32(47)39-23)13-20-15-36-22-10-8-7-9-21(20)22/h7-10,15,17-19,23-26,29,36H,11-14,16H2,1-6H3,(H2,35,43)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,49)(H,42,48)/t23-,24+,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWWXLHSWFFSCF-LEGRXYIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)CC(=O)N)C(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474338.png)

![Spiro[3.3]heptane-2,2-diyldimethanamine](/img/structure/B1474342.png)

![1-(cyclopropylmethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1474343.png)